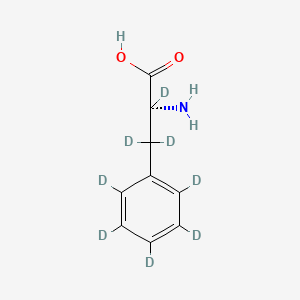

d-Phenyl-d5-alanine-2,3,3-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

d-Phényl-d5-alanine-2,3,3-d3: est une forme deutérée de la phénylalanine, un acide aminé essentiel. Ce composé est marqué au deutérium, un isotope stable de l'hydrogène, ce qui le rend utile dans diverses applications de recherche scientifique. La formule moléculaire de d-Phényl-d5-alanine-2,3,3-d3 est C9H3D8NO2, et sa masse moléculaire est de 173,24 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de d-Phényl-d5-alanine-2,3,3-d3 implique généralement l'incorporation d'atomes de deutérium dans la molécule de phénylalanine. Cela peut être réalisé par diverses méthodes, notamment l'hydrogénation catalytique à l'aide de gaz deutérium ou de réactifs deutérés. Les conditions de réaction nécessitent souvent un environnement contrôlé pour garantir l'incorporation sélective des atomes de deutérium .

Méthodes de production industrielle: La production industrielle de d-Phényl-d5-alanine-2,3,3-d3 implique une synthèse à grande échelle utilisant des précurseurs et des catalyseurs deutérés. Le processus est optimisé pour obtenir des rendements et une pureté élevés, impliquant souvent plusieurs étapes de purification et de contrôle qualité pour s'assurer que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

Types de réactions: d-Phényl-d5-alanine-2,3,3-d3 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé pour former les acides cétoniques correspondants.

Réduction: Il peut être réduit pour former des dérivés deutérés.

Substitution: Le noyau phényle peut subir des réactions de substitution électrophile.

Réactifs et conditions courantes:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution: Les réactions de substitution électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique.

Principaux produits formés:

Oxydation: Formation d'acides cétoniques deutérés.

Réduction: Formation de dérivés deutérés.

Substitution: Formation de dérivés phényliques substitués.

Applications de recherche scientifique

d-Phényl-d5-alanine-2,3,3-d3 est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques:

Chimie: Il est utilisé comme traceur dans les mécanismes réactionnels et les études cinétiques.

Biologie: Le composé est utilisé dans les études métaboliques pour suivre l'incorporation de la phénylalanine dans les protéines.

Médecine: Il est utilisé dans les études pharmacocinétiques pour comprendre le métabolisme des médicaments contenant de la phénylalanine.

Industrie: Le composé est utilisé dans la production de médicaments deutérés et d'autres composés deutérés.

Mécanisme d'action

Le mécanisme d'action de d-Phényl-d5-alanine-2,3,3-d3 implique son incorporation dans les systèmes biologiques où il imite le comportement de la phénylalanine naturelle. Les atomes de deutérium confèrent une stabilité et permettent un suivi précis dans les études métaboliques. Le composé interagit avec les enzymes et les protéines de manière similaire à la phénylalanine naturelle, mais la présence de deutérium permet une différenciation dans les études analytiques .

Applications De Recherche Scientifique

d-Phenyl-d5-alanine-2,3,3-d3 is widely used in scientific research due to its unique properties:

Chemistry: It is used as a tracer in reaction mechanisms and kinetic studies.

Biology: The compound is used in metabolic studies to trace the incorporation of phenylalanine in proteins.

Medicine: It is used in pharmacokinetic studies to understand the metabolism of drugs containing phenylalanine.

Industry: The compound is used in the production of deuterated drugs and other deuterated compounds.

Mécanisme D'action

The mechanism of action of d-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into biological systems where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with enzymes and proteins in a manner similar to natural phenylalanine, but the presence of deuterium allows for differentiation in analytical studies .

Comparaison Avec Des Composés Similaires

Composés similaires:

L-Phényl-d5-alanine-2,3,3-d3: Une autre forme deutérée de la phénylalanine avec des propriétés similaires.

DL-Phényl-d5-alanine-2,3,3-d3: Un mélange racémique de phénylalanine deutérée.

Unicité: d-Phényl-d5-alanine-2,3,3-d3 est unique en raison de son marquage spécifique au deutérium, qui confère une stabilité accrue et permet un suivi détaillé dans les études scientifiques. Ses applications dans divers domaines, notamment la chimie, la biologie et la médecine, mettent en évidence sa polyvalence et son importance dans la recherche .

Propriétés

Formule moléculaire |

C9H11NO2 |

|---|---|

Poids moléculaire |

173.24 g/mol |

Nom IUPAC |

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D |

Clé InChI |

COLNVLDHVKWLRT-HNZZJFTQSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H] |

SMILES canonique |

C1=CC=C(C=C1)CC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.